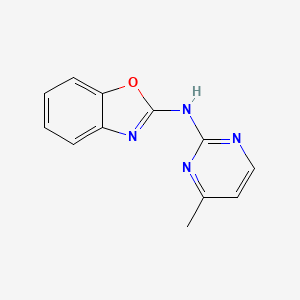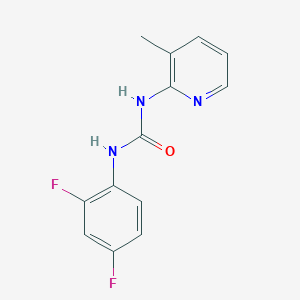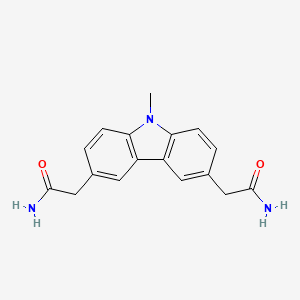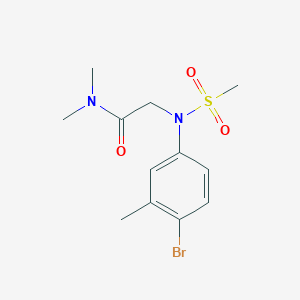![molecular formula C18H20ClN3O2 B5755577 1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, commonly known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in scientific research. TAK-659 belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
作用機序
TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, TAK-659 can disrupt the survival and proliferation of B-cells, leading to the suppression of cancer cell growth and autoimmune responses. TAK-659 has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and T-cell-expressed protein tyrosine kinase (TXK), which are involved in T-cell signaling.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines in autoimmune diseases. It can also suppress the activation and differentiation of B-cells and T-cells, leading to the reduction of immune responses. TAK-659 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity, which allow for precise targeting of BTK and other kinases. It also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, TAK-659 has some limitations, such as its potential off-target effects on other kinases and the need for further optimization of its dosing and administration.
将来の方向性
There are several future directions for the research and development of TAK-659. One direction is to investigate its potential use in combination with other drugs, such as chemotherapy or immunotherapy, for the treatment of cancer and autoimmune diseases. Another direction is to optimize its pharmacokinetics and dosing to achieve maximum efficacy and minimize side effects. Further studies are also needed to understand its mechanism of action and potential off-target effects. Overall, TAK-659 shows great promise as a novel therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its potential.
合成法
The synthesis of TAK-659 involves a series of chemical reactions, including the reaction of 4-chloro-3-methylphenol with acetic anhydride to form 1-(4-chloro-3-methylphenoxy)acetate. This intermediate is then reacted with 2-pyridinecarboxaldehyde and piperazine to yield TAK-659. The synthesis of TAK-659 has been optimized to achieve high yield and purity.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also been investigated for its potential use in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-14-12-15(5-6-16(14)19)24-13-18(23)22-10-8-21(9-11-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHOYKWCRXKTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

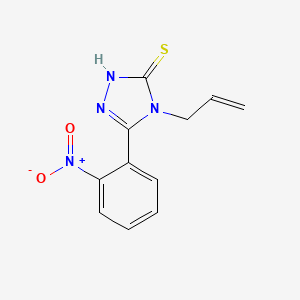


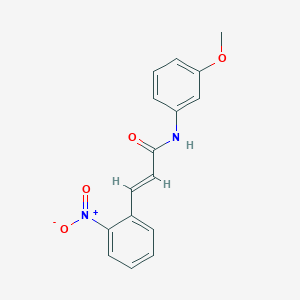
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)
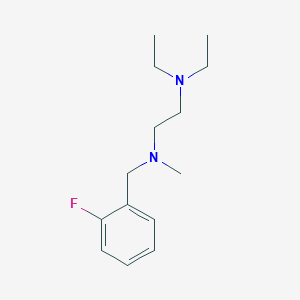
![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)

![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)
